molecular formula C8H8N2O3 B13317530 2-Methoxy-5-(2-nitroethenyl)pyridine

2-Methoxy-5-(2-nitroethenyl)pyridine

Cat. No.: B13317530
M. Wt: 180.16 g/mol
InChI Key: BGCZMKGDAYOJLO-SNAWJCMRSA-N
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Description

2-Methoxy-5-(2-nitroethenyl)pyridine: is an organic compound with the molecular formula C8H8N2O3 It is a derivative of pyridine, characterized by the presence of a methoxy group at the 2-position and a nitroethenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(2-nitroethenyl)pyridine typically involves the nitration of 2-methoxypyridine followed by a condensation reaction with an appropriate aldehyde. The nitration process introduces the nitro group, while the condensation reaction forms the nitroethenyl moiety. Common reagents used in these reactions include nitric acid for nitration and aldehydes for the condensation step .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(2-nitroethenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-5-(2-nitroethenyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(2-nitroethenyl)pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(2-nitroethenyl)benzene
  • 2-Methoxy-5-(2-nitroethenyl)thiophene
  • 2-Methoxy-5-(2-nitroethenyl)furan

Uniqueness

2-Methoxy-5-(2-nitroethenyl)pyridine is unique due to its pyridine ring, which imparts distinct chemical properties compared to its benzene, thiophene, and furan analogs. The presence of the pyridine nitrogen can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

2-methoxy-5-[(E)-2-nitroethenyl]pyridine

InChI

InChI=1S/C8H8N2O3/c1-13-8-3-2-7(6-9-8)4-5-10(11)12/h2-6H,1H3/b5-4+

InChI Key

BGCZMKGDAYOJLO-SNAWJCMRSA-N

Isomeric SMILES

COC1=NC=C(C=C1)/C=C/[N+](=O)[O-]

Canonical SMILES

COC1=NC=C(C=C1)C=C[N+](=O)[O-]

Origin of Product

United States

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